molecular formula C12H12O3S B14543845 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid CAS No. 62100-44-1

2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid

Cat. No.: B14543845
CAS No.: 62100-44-1
M. Wt: 236.29 g/mol
InChI Key: IEGRJNVTHLZWLV-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes These compounds are characterized by a benzene ring fused to a thiophene ring The specific structure of this compound includes a benzothiophene moiety attached to a propanoic acid group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid typically involves the reaction of 1-benzothiophen-4-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-benzothiophen-4-ol attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-2-boronic acid
  • 1-Benzothiophene-3-carboxylic acid
  • 2-(1-Benzothiophen-4-yl)ethanol

Uniqueness

2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid is unique due to its specific structure, which combines a benzothiophene moiety with a propanoic acid group via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62100-44-1

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(1-benzothiophen-4-yloxy)-2-methylpropanoic acid

InChI

InChI=1S/C12H12O3S/c1-12(2,11(13)14)15-9-4-3-5-10-8(9)6-7-16-10/h3-7H,1-2H3,(H,13,14)

InChI Key

IEGRJNVTHLZWLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C2C=CSC2=CC=C1

Origin of Product

United States

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